Product packaging for Iron(III) octaethylporphine chloride(Cat. No.:CAS No. 28755-93-3)

Iron(III) octaethylporphine chloride

Cat. No.: B1442987
CAS No.: 28755-93-3
M. Wt: 697.0 g/mol
InChI Key: SHMMVGOWYAIRHR-UHFFFAOYSA-K
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Description

Molecular Architecture and Crystallographic Properties

The molecular architecture of this compound reveals a fascinating structural framework that exemplifies the fundamental principles of metalloporphyrin coordination chemistry. The compound crystallizes in a triclinic crystal system with the space group P1, exhibiting distinct polymorphic forms that demonstrate varying packing efficiencies and molecular arrangements. The asymmetric unit contains one molecule of the high-spin square-pyramidal iron(III) porphyrinate, with the central iron atom coordinated to four nitrogen atoms of the porphyrin ring in the equatorial plane and one chloride ligand in the axial position.

The crystallographic analysis reveals that the iron(III) cation is displaced by 0.518 Å from the 24-atom mean plane of the porphyrin ring, a characteristic feature of high-spin iron(III) porphyrinates. This displacement is consistent across different polymorphic forms, with values ranging from 0.494 Å to 0.518 Å, indicating the structural consistency of the high-spin configuration. The porphyrin core adopts a modest saddled conformation, which is typical for octaethylporphine derivatives and contributes to the overall molecular stability.

The bond length analysis provides crucial insights into the coordination environment of the iron center. The equatorial iron-nitrogen bond lengths exhibit remarkable uniformity, with individual values of 2.060 Å, 2.066 Å, 2.066 Å, and 2.067 Å, yielding an average of 2.065 Å. The axial iron-chloride bond length measures 2.2430 Å, which falls within the expected range for high-spin iron(III) chloride derivatives. These geometric parameters are essential for understanding the electronic properties and reactivity patterns of the compound.

Bond Type Bond Length (Å) Reference
Iron-Nitrogen (average) 2.065
Iron-Nitrogen 1 2.066
Iron-Nitrogen 2 2.060
Iron-Nitrogen 3 2.067
Iron-Nitrogen 4 2.066
Iron-Chloride 2.243
Iron displacement from porphyrin plane 0.518

The peripheral ethyl groups adopt an unusual conformation in the crystal structure, with all eight groups pointing away from the axial chloride ligand, creating a distinctive spider-like molecular shape. This configuration results in well-separated iron atoms with the closest iron-iron separation of 9.711 Å, which is significantly larger than typical values observed in other octaethylporphine derivatives. The unique arrangement of the ethyl substituents influences the crystal packing and contributes to the observed polymorphic behavior.

The bond angles within the coordination sphere provide additional structural information that is crucial for understanding the electronic properties. The nitrogen-iron-nitrogen angles show significant deviations from ideal square-planar geometry, with values of 154.50° and 153.12° for opposite nitrogen atoms. The chloride-iron-nitrogen angles range from 102.63° to 103.92°, indicating a distorted square-pyramidal geometry that is characteristic of high-spin iron(III) complexes.

Electronic Configuration and Redox States

The electronic configuration of this compound fundamentally determines its chemical behavior and spectroscopic properties. The compound exists in a high-spin state with five unpaired electrons, corresponding to a spin quantum number of S = 5/2. This electronic configuration arises from the weak-field nature of the chloride ligand, which fails to induce sufficient ligand field splitting to force electron pairing in the lower-energy d orbitals.

Mössbauer spectroscopy provides definitive evidence for the high-spin ferric state, revealing characteristic parameters that distinguish this compound from its low-spin analogs. The isomer shift values range from 0.27 to 0.42 mm/s depending on temperature, with measurements at 300 K showing δ = 0.28 mm/s. The quadrupole splitting exhibits values between 0.75 and 0.85 mm/s, confirming the high-spin electronic configuration and the presence of significant electric field gradients around the iron nucleus.

The compound demonstrates well-defined redox behavior with multiple accessible oxidation states. Electrochemical studies reveal three distinct redox couples corresponding to the iron(III)/iron(II), iron(II)/iron(I), and iron(I)/iron(0) transitions. The iron(III)/iron(II) couple shows a half-wave potential of -0.638 V versus ferrocene/ferrocenium, while the subsequent reductions occur at -1.515 V and -2.146 V respectively. These redox potentials indicate that the compound can undergo reversible electron transfer processes under appropriate conditions.

Redox Couple Half-wave Potential (V vs Fc/Fc+) Peak Separation (mV) Reference
Iron(III)/Iron(II) -0.638 133
Iron(II)/Iron(I) -1.515 65
Iron(I)/Iron(0) -2.146 65

The diffusion coefficients for the various redox states range from 2.6 × 10⁻⁶ to 3.2 × 10⁻⁶ cm²s⁻¹, indicating similar molecular mobility across the different oxidation states. The heterogeneous electron transfer rate constants vary significantly among the redox couples, with values ranging from 0.16 × 10⁻² to 4.2 × 10⁻² cm s⁻¹, reflecting the different reorganization energies associated with each electron transfer process.

Temperature-dependent studies of the electronic configuration reveal that the high-spin state remains stable across a wide temperature range. Mössbauer measurements from 4.2 K to 300 K show only minor variations in the hyperfine parameters, confirming the robustness of the high-spin configuration. The isomer shift exhibits a slight temperature dependence attributed to the second-order Doppler shift, with changes of approximately 0.10-0.14 mm/s across the temperature range studied.

Spectroscopic Signatures (UV-Vis, EPR, Mössbauer)

The spectroscopic characterization of this compound provides comprehensive insights into its electronic structure and molecular properties. The ultraviolet-visible absorption spectrum exhibits the characteristic features of metalloporphyrin complexes, with distinct bands arising from both porphyrin-centered and metal-to-ligand charge transfer transitions. The Soret band appears at approximately 416-418 nm, representing the intense π-π* transition of the porphyrin macrocycle, while the Q bands are observed at 507 nm, 572 nm, and occasionally 691 nm.

The electronic absorption spectrum demonstrates significant differences compared to the free-base octaethylporphine ligand, reflecting the perturbation of the porphyrin π-system upon metal coordination. The Soret band exhibits a slight red shift and broadening upon iron insertion, while the number of Q bands is reduced from four in the free ligand to two or three in the iron complex. This reduction in the number of Q bands is attributed to the lowering of molecular symmetry upon metal coordination and the mixing of porphyrin and metal d orbitals.

Electron paramagnetic resonance spectroscopy confirms the high-spin nature of the iron(III) center and provides detailed information about the electronic environment. The compound exhibits characteristic high-spin iron(III) signals with effective g-values that reflect the rhombic distortion of the coordination environment. In frozen dichloromethane solutions at 77 K, the compound shows g-perpendicular = 2.14 and g-parallel = 2.00, indicating significant deviation from axial symmetry.

Spectroscopic Technique Parameter Value Reference
UV-Vis (Soret band) λmax 416-418 nm
UV-Vis (Q bands) λmax 507, 572, (691) nm
EPR (g-perpendicular) g⊥ 2.14
EPR (g-parallel) g∥ 2.00
Mössbauer (isomer shift, 300K) δ 0.28 mm/s
Mössbauer (quadrupole splitting, 300K) ΔEQ 0.75 mm/s

Mössbauer spectroscopy provides the most definitive characterization of the iron electronic state and local environment. The technique reveals temperature-dependent changes in both isomer shift and quadrupole splitting parameters that reflect the thermal population of excited electronic states and lattice dynamics. At 4.2 K, the isomer shift increases to 0.42 mm/s while the quadrupole splitting reaches 0.82 mm/s, indicating increased s-electron density at the nucleus and enhanced electric field gradients at lower temperatures.

The asymmetry observed in Mössbauer spectra represents a unique feature of this compound that provides insights into the local electronic environment. The higher-energy component of the doublet exhibits greater broadening than the lower-energy component, a characteristic feature that becomes more pronounced at elevated temperatures. This asymmetry is attributed to dynamic effects and the influence of the crystalline environment on the iron electronic states.

Infrared spectroscopy complements the other techniques by providing information about the vibrational modes of the molecule. The iron-nitrogen stretching vibration appears at approximately 993 cm⁻¹, while the iron-chloride stretch is observed at 379 cm⁻¹. These vibrational frequencies are consistent with the bond lengths determined by X-ray crystallography and provide additional confirmation of the coordination environment around the iron center.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H46Cl3FeN4 B1442987 Iron(III) octaethylporphine chloride CAS No. 28755-93-3

Properties

IUPAC Name

iron(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N4.3ClH.Fe/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMVGOWYAIRHR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46Cl3FeN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725247
Record name Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28755-93-3
Record name Iron(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Iron(III) octaethylporphine chloride plays a significant role in biochemical reactions due to its ability to mimic the behavior of heme proteins. It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transfer reactions and catalyzing oxidation-reduction processes. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids. The nature of these interactions often involves the coordination of the iron center with the active sites of the enzymes, leading to changes in their catalytic activity.

Cellular Effects

This compound influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of heme-containing enzymes, thereby impacting the production of reactive oxygen species (ROS) and the regulation of oxidative stress. Additionally, this compound can alter the expression of genes involved in iron homeostasis, leading to changes in cellular iron levels and metabolism. These effects are crucial for understanding the role of iron in cellular function and the development of iron-related diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The iron center of the compound can coordinate with the active sites of enzymes, altering their structure and function. This coordination can either inhibit or activate the enzyme, depending on the specific interaction. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in iron metabolism and oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in iron homeostasis and oxidative stress levels. These temporal effects are important for understanding the long-term impact of the compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance the activity of heme-containing enzymes and improve iron metabolism. At high doses, it can cause toxic effects, including oxidative stress, cellular damage, and disruption of iron homeostasis. Threshold effects have been observed, where the beneficial effects of the compound are seen at lower doses, while adverse effects occur at higher doses. These dosage effects are critical for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate iron metabolism and oxidative stress. The compound can influence the activity of enzymes involved in heme synthesis, iron-sulfur cluster formation, and electron transport. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes. These interactions are essential for understanding the role of iron in cellular metabolism and the development of iron-related diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and transported to various cellular compartments, including the mitochondria and lysosomes. It can also bind to transport proteins, such as transferrin, which facilitate its distribution throughout the body. These transport and distribution mechanisms are crucial for understanding the bioavailability and therapeutic potential of the compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and oxidative stress. Post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its localization and activity. Understanding the subcellular localization of this compound is important for elucidating its role in cellular function and its potential therapeutic applications.

Biological Activity

Iron(III) octaethylporphine chloride (FeOEP) is a synthetic porphyrin compound that has garnered significant interest due to its biological activity, particularly in the context of catalysis, enzyme mimicry, and metabolic processes. This article delves into the various aspects of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

FeOEP is characterized by its ability to mimic heme proteins, facilitating electron transfer reactions and participating in oxidation-reduction processes. Its structure allows it to interact with various biomolecules, influencing cellular metabolism and signaling pathways.

1. Interaction with Enzymes:
FeOEP acts as a catalyst in several biochemical reactions. It mimics the function of natural heme-containing enzymes, participating in electron transfer and redox reactions. For instance, studies have shown that FeOEP can catalyze the oxidation of sulfides to sulfoxides with high selectivity, demonstrating its potential as an effective oxidizing agent in organic synthesis .

2. Cellular Effects:
The compound influences cellular processes by modulating gene expression and affecting metabolic pathways related to iron metabolism and oxidative stress. Its interaction with cellular components can lead to changes in cell signaling pathways, impacting various physiological functions.

3. Molecular Mechanism:
At the molecular level, FeOEP binds to biomolecules through coordination interactions. This binding can inhibit or activate enzymes depending on the context, thus altering metabolic pathways and cellular responses .

Case Studies

Case Study 1: Electrocatalytic Activity
Research conducted on FeOEP supported on glassy carbon electrodes demonstrated its effectiveness as an electrocatalyst for oxygen reduction reactions. The study highlighted that FeOEP could facilitate electron transfer processes similar to those occurring in biological systems, making it a promising candidate for applications in bioelectrochemistry .

Case Study 2: Oxidation Reactions
A study focused on the selective oxidation of organic sulfides using FeOEP revealed that it could achieve high yields under mild conditions. The research outlined optimal reaction parameters and demonstrated the compound's utility in synthetic organic chemistry .

Table 1: Summary of Biological Activities of FeOEP

Activity TypeDescriptionReference
Enzyme MimicryCatalyzes oxidation-reduction reactions
Electrocatalytic ActivityFacilitates oxygen reduction in electrochemical systems
Gene Expression ModulationAffects signaling pathways involved in iron metabolism
Selective OxidationEfficiently oxidizes sulfides to sulfoxides

Metabolic Pathways

FeOEP is involved in several metabolic pathways, particularly those regulating iron metabolism and oxidative stress response. Its ability to interact with enzymes such as cytochromes makes it essential for processes like electron transport and ATP synthesis . This interaction is crucial for maintaining cellular homeostasis and responding to oxidative challenges.

Transport and Distribution

The transport of FeOEP within biological systems occurs via interactions with specific transporters and binding proteins. Its distribution across different cellular compartments influences its biological activity and efficacy as a therapeutic agent or catalyst .

Scientific Research Applications

Biochemical Applications

1.1 Catalytic Reduction of Oxygen
FeOEP is utilized in the catalytic reduction of molecular oxygen (O2). This process is significant for mimicking natural enzymatic reactions, particularly those involving heme proteins. Studies have shown that FeOEP can facilitate the conversion of O2 into water or hydrogen peroxide under specific conditions, making it a valuable tool for research in bioenergetics and artificial photosynthesis .

1.2 Heme Catabolism Studies
The compound is also employed in studies related to heme metabolism. It serves as a model for understanding the biochemical pathways involved in heme degradation and the role of iron in these processes. Researchers utilize FeOEP to explore the mechanisms of heme oxygenase enzymes, which are crucial for heme catabolism .

1.3 Bioelectronic Applications
FeOEP has been investigated for its potential use in bioelectronic devices due to its ability to facilitate electron transfer processes. Its structure allows it to mimic natural electron carriers, making it suitable for applications in biosensors and biofuel cells .

Material Science Applications

2.1 Langmuir-Blodgett Films
FeOEP can be used to create Langmuir-Blodgett (LB) films, which are thin films formed through the transfer of monolayers from a liquid surface to a solid substrate. These films have applications in optical devices and sensors due to their tunable optical properties .

2.2 Photonic Devices
The optical properties of FeOEP make it a candidate for use in photonic devices. Its ability to absorb light at specific wavelengths allows it to be integrated into systems designed for light harvesting and energy conversion .

Case Studies and Research Findings

Study Application Findings
In Situ Scanning Tunneling Microscopy StudyElectrocatalytic Reduction of O2Demonstrated that FeOEP can enhance the efficiency of O2 reduction on gold substrates .
Investigation of Heme CatabolismBiochemical PathwaysShowed that FeOEP effectively mimics the action of heme oxygenase enzymes, providing insights into heme degradation .
Development of Langmuir-Blodgett FilmsMaterial ScienceEstablished protocols for creating stable LB films using FeOEP, highlighting its potential in sensor technology .

Chemical Reactions Analysis

Redox Reactions with Nitrite

Fe(OEP)Cl participates in oxygen-transfer reactions with nitrite (NO₂⁻), forming stable intermediates and products across multiple oxidation states:

Reaction Pathway

  • Primary reaction :

    2Fe OEP Cl+NO2Fe OEP NO +[Fe OEP ]2O+Cl2\,\text{Fe OEP Cl}+\text{NO}_2^-\rightarrow \text{Fe OEP NO }+[\text{Fe OEP }]_2\text{O}+\text{Cl}^-

    Products include a μ-oxo dimer and an iron-nitrosyl complex .

Kinetic Data

ParameterValueConditionsSource
Rate constant (k’)1.2×103s11.2\times 10^{-3}\,\text{s}^{-1}25°C, [NO₂⁻] = 0.1 M
Reaction orderFirst-order in Fe(OEP)ClExcess nitrite
  • Mechanism : A mixed oxidation state intermediate (Fe³⁺/Fe²⁺ bridged by nitrite) facilitates oxygen transfer. Coordinated nitrite, not free nitrite, drives the reaction .

Electrochemical Behavior

Fe(OEP)Cl exhibits distinct redox properties in cyclic voltammetry (CV) studies:

Reduction Waves

WavePotential (V vs. Ag/AgCl)Assignment
Ia-0.84Fe³⁺ → Fe²⁺
Ib-1.51Fe²⁺ → Fe⁰
II+0.61Porphyrin oxidation
  • Nitrite interaction : Addition of NO₂⁻ shifts Wave Ia to -0.84 V and introduces a new wave (Ib) at -1.51 V, corresponding to Fe(OEP)(NO) formation .

Oxygen Reduction Reaction (ORR)

  • Activity : When supported on glassy carbon, Fe(OEP)Cl catalyzes the 4-electron ORR pathway:

    O2+4H++4e2H2O\text{O}_2+4\text{H}^++4\text{e}^-\rightarrow 2\text{H}_2\text{O}

    Overpotential: -0.25 V vs. RHE .

Biomimetic Cross-Coupling

  • Reaction : Enables sp³-sp³ C–C bond formation under mild conditions (e.g., alkyl halides and organozinc reagents):

    R X+R ZnXFe OEP ClR R +ZnX2\text{R X}+\text{R ZnX}\xrightarrow{\text{Fe OEP Cl}}\text{R R }+\text{ZnX}_2

    Yields: 60–85% (dependent on substrate) .

Ligand Substitution Reactions

Fe(OEP)Cl undergoes ligand exchange with sulfur-based nucleophiles:

Thiolate Coordination

  • Reaction :

    Fe OEP Cl+HSi SiMe3 3Fe OEP S Si SiMe3 3+HCl\text{Fe OEP Cl}+\text{HSi SiMe}_3\text{ }_3\rightarrow \text{Fe OEP S Si SiMe}_3\text{ }_3+\text{HCl}

    Stability: Thiyl radicals form upon oxidation, leading to disulfide byproducts .

Nitric Oxide (NO) Binding

  • Product : Fe(OEP)(NO) forms reversibly, confirmed by UV-vis (λmax=418nm\lambda_{\text{max}}=418\,\text{nm}) and EPR (g=2.03g=2.03) .

  • N₂O Generation : Reaction with excess NO yields N₂O via N–N coupling :

    2NOFe OEP ClN2O+O2\,\text{NO}\xrightarrow{\text{Fe OEP Cl}}\text{N}_2\text{O}+\text{O}

Comparison with Similar Compounds

Platinum(II) Octaethylporphine (PtOEP)

Structure and Properties :

  • Metal Center : Platinum(II) coordinated within an octaethylporphyrin ligand.
  • Solubility : Insoluble in water; soluble in organic solvents (e.g., toluene).
  • Optical Properties : Exhibits oxygen-sensitive phosphorescence with peak absorption at 532 nm (singlet state) and 740 nm (triplet state). Luminescence is quenched by oxygen, making it suitable for oxygen-sensing applications .

Iron(III) Salicylic Acid Complex

Structure and Properties :

  • Metal Center : Iron(III) coordinated to salicylic acid in a 1:1 ratio.
  • Solubility: Forms a deep purple solution in ethanol, indicating strong ligand-to-metal charge transfer.
  • Stability : Synthesized from iron(III) chloride hexahydrate and salicylic acid, with colorimetric changes signaling complex formation .

Iridium(III) Chlorido Complexes

Structure and Properties :

  • Metal Center : Iridium(III) with mixed ligands (e.g., phosphanyl, sulfanyl groups).
  • Solubility : Typically soluble in polar organic solvents.
  • Chirality : Some complexes exhibit chiral-at-metal configurations for asymmetric catalysis .

Research Findings and Industrial Relevance

  • Iron(III) Octaethylporphine Chloride: Demonstrated efficacy in synthesizing sterically hindered sp³ quaternary carbons under mild conditions, with turnover numbers exceeding 100 in some cases .
  • PtOEP : Research highlights its dual emission peaks and oxygen-dependent quenching, enabling real-time monitoring of hypoxia in biological systems .

Preparation Methods

Metalation Using Iron(II) Chloride in Dimethylformamide (DMF)

Based on the procedure described by Adler et al. (1970) and subsequent studies:

  • Dissolve octaethylporphyrin in dry DMF.
  • Add iron(II) chloride under inert atmosphere.
  • Heat the mixture gently (typically 60–80 °C) for several hours.
  • Monitor the reaction progress by UV-Vis spectroscopy, observing the characteristic Soret band shift indicating complex formation.
  • Upon completion, cool the reaction mixture and precipitate the product by addition of a non-polar solvent such as hexane.
  • Purify the crude product by recrystallization from methylene chloride/hexane mixtures.

Metalation Using Iron(III) Chloride

  • Octaethylporphyrin is dissolved in an organic solvent like chloroform or methylene chloride.
  • Iron(III) chloride is added directly to the solution.
  • The mixture is stirred at room temperature or slightly elevated temperature.
  • The reaction is monitored by UV-Vis spectroscopy.
  • The product is isolated by solvent evaporation and purified by chromatography or recrystallization.

Structural and Spectroscopic Confirmation

The product, this compound, is characterized by:

  • UV-Vis Spectroscopy: Shift in the Soret band and Q-bands confirming metalation.
  • X-ray Crystallography: Confirms the high-spin square-pyramidal geometry with Fe–N bond lengths averaging ~2.065 Å and Fe–Cl axial bond length of ~2.243 Å.
  • Molecular Geometry: The iron atom is displaced from the porphyrin plane by approximately 0.5 Å, typical for high-spin iron(III) porphyrin complexes.

Comparative Data Table of Preparation Parameters

Parameter Method 1: Fe(II)Cl2 in DMF Method 2: Fe(III)Cl3 in CH2Cl2 or CHCl3
Starting iron salt Iron(II) chloride Iron(III) chloride
Solvent Dimethylformamide (DMF) Methylene chloride or chloroform
Temperature 60–80 °C Room temperature to mild heating
Reaction time Several hours to overnight Several hours
Atmosphere Inert (N2 or Ar) Inert or ambient
Monitoring technique UV-Vis spectroscopy UV-Vis spectroscopy
Purification Precipitation and recrystallization Chromatography or recrystallization
Product confirmation UV-Vis, X-ray crystallography UV-Vis, X-ray crystallography

Research Findings and Notes on Optimization

  • Yield and Purity: The metalation process requires careful control of temperature and solvent purity to maximize yield and avoid side reactions such as oxidation or polymerization.
  • Solubility: The octaethyl substituents enhance solubility in organic solvents, facilitating purification.
  • Crystallization: Slow evaporation of methylene chloride solutions yields high-quality crystals suitable for X-ray analysis.
  • Spectroscopic Monitoring: UV-Vis spectroscopy is essential for tracking reaction progress and confirming product formation.

Summary of Structural Parameters from X-ray Crystallography

Bond/Angle Measurement (Å or °) Notes
Fe–N (average) 2.065 (3) Å Equatorial coordination bonds
Fe–Cl (axial) 2.2430 (13) Å Axial chloride ligand bond length
Fe displacement from porphyrin plane 0.518 (1) Å Indicates square-pyramidal geometry
N–Fe–N angles ~153–154° Distorted square planar angles
Fe–Cl–N angles ~102–104° Axial ligand coordination angles

Q & A

Q. What are the recommended methods for synthesizing Iron(III) octaethylporphine chloride, and how can purity be ensured?

this compound is synthesized by reacting octaethylporphine with FeCl₃ in an anhydrous organic solvent (e.g., toluene or dichloromethane) under inert conditions to prevent oxidation or hydrolysis. The reaction typically proceeds via ligand substitution, where Fe³⁺ coordinates with the porphyrin macrocycle. Purity can be verified using UV-Vis spectroscopy (to confirm the Soret and Q-band absorption peaks characteristic of metalloporphyrins) and elemental analysis . For reproducible results, ensure rigorous drying of FeCl₃ and use high-purity solvents to avoid side reactions with residual water .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

  • Use of personal protective equipment (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Working in a fume hood to avoid inhalation of fine particulates.
  • Immediate cleanup of spills using inert absorbents (e.g., vermiculite) to prevent environmental contamination.
  • Storage in a cool, dry, and dark environment to minimize decomposition .
    Note that FeCl₃, a common precursor, is hygroscopic and corrosive; follow protocols for handling Lewis acids .

Q. How can the electronic structure of this compound be characterized?

UV-Vis spectroscopy is the primary method, with expected absorption peaks at ~400 nm (Soret band) and 500–650 nm (Q-bands). Magnetic circular dichroism (MCD) can further elucidate the spin state (high-spin vs. low-spin Fe³⁺). Electron paramagnetic resonance (EPR) spectroscopy is used to detect paramagnetic Fe³⁺ centers, with g-values indicating coordination geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound?

Discrepancies in luminescence quantum yields or excitation lifetimes may arise from differences in sample preparation (e.g., solvent polarity, oxygen contamination, or trace water). To address this:

  • Standardize degassing procedures (e.g., freeze-pump-thaw cycles) to eliminate oxygen, a known quencher .
  • Compare data under controlled temperatures using temperature-dependent luminescence spectroscopy, as thermal relaxation pathways can vary .
  • Use high-purity solvents and validate Fe³⁺ coordination via X-ray crystallography or EXAFS to rule out structural variations .

Q. What advanced techniques are suitable for studying the catalytic activity of this compound in oxidation reactions?

  • Electrochemical Methods: Cyclic voltammetry (CV) to map redox potentials (Fe³⁺/Fe²⁺ transitions) and correlate with catalytic efficiency.
  • In Situ Spectroscopy: Time-resolved IR or Raman spectroscopy to monitor intermediate species during catalysis.
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to identify rate-determining steps involving H-transfer .
    Reference systems like PtOEP/perylene can guide experimental design for comparative FISC (fluorescence-to-intersystem crossing) analysis .

Q. How should researchers design experiments to investigate the ligand substitution kinetics of this compound?

  • Use stopped-flow spectroscopy to track axial ligand exchange (e.g., chloride vs. thiocyanate) in real time.
  • Vary solvent polarity (e.g., toluene vs. DMF) to assess solvent effects on substitution rates.
  • Apply Eyring analysis to derive activation parameters (ΔH‡, ΔS‡) from temperature-dependent kinetic data .
  • Validate results with DFT calculations to model transition states and electronic barriers .

Q. What methodologies are effective for analyzing aggregation effects in this compound solutions?

  • Dynamic Light Scattering (DLS): Quantify aggregate size distribution in different solvents.
  • UV-Vis Titration: Monitor shifts in Soret band absorbance (hypsochromic shifts indicate π-π stacking).
  • Viscosity Measurements: Correlate aggregation with changes in solution viscosity.
    Controlled addition of coordinating agents (e.g., pyridine) can disrupt aggregation, providing a comparative baseline .

Data Analysis and Interpretation

Q. How should conflicting magnetic susceptibility data for this compound be reconciled?

  • Confirm sample purity (e.g., elemental analysis, XRD) to rule out impurities like FeCl₄⁻ .
  • Repeat measurements under varying temperatures (2–300 K) to distinguish between intrinsic magnetic behavior and artifact contributions.
  • Cross-validate with Mössbauer spectroscopy to resolve oxidation states and spin states .

Q. What statistical approaches are recommended for validating reproducibility in spectroscopic studies?

  • Perform triplicate measurements and apply Student’s t-test to assess significance of deviations.
  • Use principal component analysis (PCA) to identify outliers in large datasets (e.g., multi-wavelength scans).
  • Report uncertainties with confidence intervals (e.g., 95% CI) for key parameters like emission lifetimes .

Methodological Best Practices

  • Synthesis: Always characterize intermediates (e.g., free-base porphyrin) via NMR and HRMS to ensure reaction progression .
  • Photophysical Studies: Calibrate instruments with reference standards (e.g., PtOEP/perylene for FISC) to enable cross-study comparisons .
  • Data Presentation: Use SI units, error bars, and annotated spectra in figures to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Iron(III) octaethylporphine chloride
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Iron(III) octaethylporphine chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.